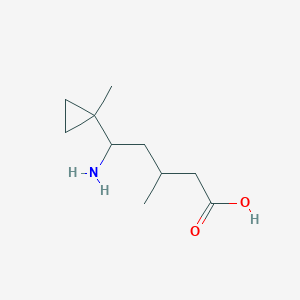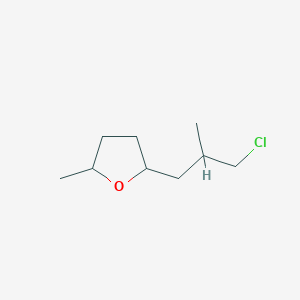
2-(3-Chloro-2-methylpropyl)-5-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is an organic compound characterized by its unique structure, which includes a chloroalkyl group and an oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2-methylpropyl halide with a suitable oxolane precursor under controlled conditions. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide to form the ether linkage . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-2-methylpropyl)-5-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted oxolanes.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a simpler oxolane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of simpler oxolane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-2-methylpropyl)-5-methyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the modification of surfaces and the development of new materials with specific properties.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom, leading to the formation of new chemical bonds . This property makes it a valuable intermediate in various chemical reactions and synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is unique due to the presence of both a chloroalkyl group and an oxolane ring in its structure. This combination provides distinct reactivity and potential applications compared to other similar compounds. The oxolane ring imparts stability and specific chemical properties, while the chloroalkyl group allows for versatile chemical modifications.
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
2-(3-chloro-2-methylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZWDSYTCSUGISSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)CC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


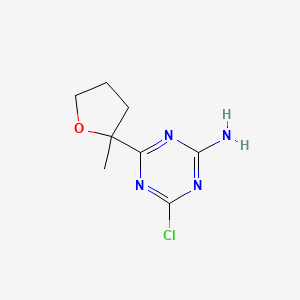
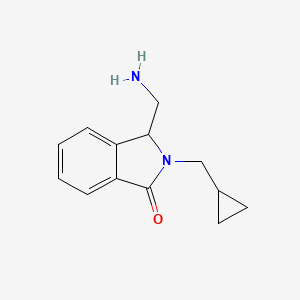
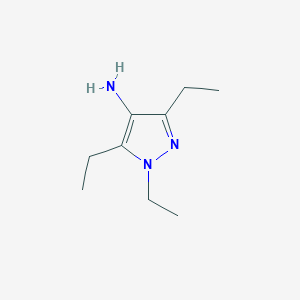
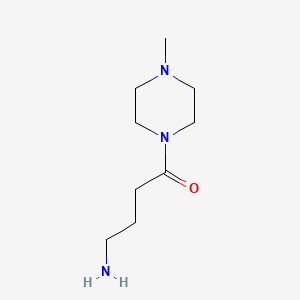


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
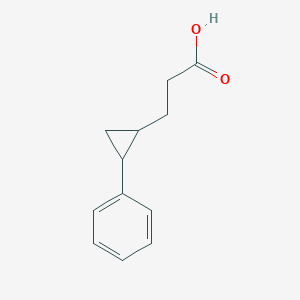
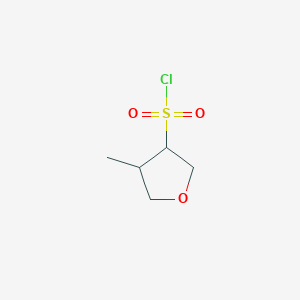
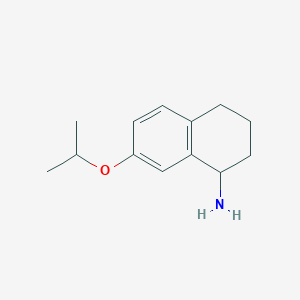
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
